(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a hydroxyphenyl group connected by a propenenitrile linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.
Coupling with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of Propenenitrile Linker: The final step involves the formation of the propenenitrile linker, which can be achieved through a Knoevenagel condensation reaction between the benzoxazole derivative and a suitable aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazole or hydroxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with benzoxazole and hydroxyphenyl groups are often investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the propenenitrile linker may also contribute to its bioactivity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and potential for electronic interactions.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Similar structure but lacks the hydroxy group on the phenyl ring.
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Similar structure with the hydroxy group in a different position on the phenyl ring.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile: Similar structure with a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
The presence of both the benzoxazole ring and the hydroxyphenyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile makes it unique compared to other similar compounds. The specific positioning of the hydroxy group and the propenenitrile linker may also contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXIRCJNJLZLFX-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.